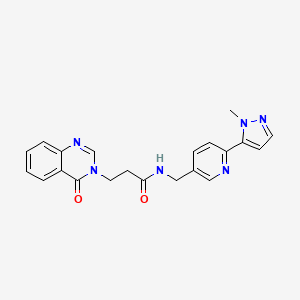

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

Properties

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2/c1-26-19(8-10-25-26)18-7-6-15(12-22-18)13-23-20(28)9-11-27-14-24-17-5-3-2-4-16(17)21(27)29/h2-8,10,12,14H,9,11,13H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRIPWSRZGWUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that integrates multiple heterocyclic moieties, including pyrazole, pyridine, and quinazoline. These structural features suggest a potential for diverse biological activities, particularly in medicinal chemistry. This article aims to explore the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following steps are commonly utilized:

- Formation of the Pyrazole and Pyridine Intermediates : The initial step involves synthesizing the pyrazole derivative through reactions involving hydrazine and appropriate carbonyl compounds.

- Coupling with Quinazoline : The pyrazole-pyridine intermediate is then coupled with a quinazoline derivative using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Final Modification : The final compound is obtained through acylation or amidation reactions to introduce the propanamide side chain.

Antibacterial and Antifungal Properties

Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, derivatives of quinazoline have shown efficacy against various bacterial strains due to their ability to inhibit essential enzymes involved in bacterial metabolism .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Quinazoline Derivative A | E. coli | 25 |

| Pyrazole Derivative B | S. aureus | 30 |

| N-(Pyrazolyl) Quinazoline C | P. aeruginosa | 28 |

Anti-inflammatory and Anticancer Activities

Preliminary studies have also suggested anti-inflammatory properties, with certain derivatives demonstrating up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations . Additionally, cytotoxicity assays have shown that related compounds exhibit selective activity against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 1 | HEPG2 (Liver) | 428 |

| Compound 2 | MCF7 (Breast) | 580 |

| Compound 3 | NUGC (Gastric) | 60 |

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. The structural diversity allows it to fit into active sites effectively, leading to inhibition or modulation of protein functions. For example, it may disrupt bacterial resistance mechanisms by inhibiting key enzymes involved in cell wall synthesis or metabolic pathways .

Case Studies

Recent studies have focused on the compound's potential in treating resistant bacterial infections and various cancers. One study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antibiotic agent . Another investigation emphasized its selective cytotoxicity against liver cancer cells, suggesting further exploration for oncological applications.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyrazole moiety, a pyridine ring, and a quinazoline derivative. These structural features contribute to its biological activity, making it a candidate for drug development.

Biological Activities

Research has indicated that compounds containing pyrazole and quinazoline structures often exhibit significant biological activities, including:

-

Anticancer Activity :

- Quinazolines are known for their anticancer properties. Studies have shown that derivatives of quinazoline can inhibit tumor growth by interfering with cell proliferation pathways. For instance, compounds similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide have been tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell division and inducing apoptosis .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various quinazoline derivatives that exhibited selective cytotoxicity against cancer cells while sparing normal cells. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Anti-inflammatory Activity

Research conducted by Selvam et al. demonstrated that specific pyrazole derivatives showed significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest that similar mechanisms may be present in this compound .

Case Study 3: Antimicrobial Efficacy

In an investigation into the antimicrobial properties of pyrazole-based compounds, several derivatives were found to inhibit the growth of Escherichia coli and Staphylococcus aureus. The study concluded that modifications to the pyrazole ring could enhance antimicrobial efficacy, indicating potential applications for this compound .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual pharmacophoric design. Below is a comparative analysis with three analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Its phenyl group may enhance lipophilicity compared to the methyl-substituted pyrazole in the target compound. Compound III () incorporates a thiourea-benzamide group, which may confer antifungal properties but lacks the kinase-targeting quinazolinone moiety.

Isoxazole-Pyridine Hybrid (6d, ): While structurally distinct (isoxazole vs. However, the isoxazole core may limit cross-reactivity with quinazolinone-specific targets.

Research Findings and Hypotheses

Pharmacological Implications:

- Kinase Inhibition: Quinazolinones are established kinase inhibitors (e.g., EGFR inhibitors). The propanamide linker may optimize interactions with ATP-binding domains, while the pyridine-pyrazole segment could enhance selectivity .

Table 2: Hypothetical ADMET Profile (vs. Analogs)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.